{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride
Description
Chemical Structure and Properties
{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride (CAS: 2092694-10-3) is a spirocyclic sulfonyl chloride derivative with the molecular formula C₁₀H₁₇ClO₄S (molecular weight: 268.76 g/mol). Its structure features a bicyclic spiro system (2,9-dioxaspiro[5.5]undecane) fused to a methanesulfonyl chloride group, imparting unique steric and electronic properties. This compound is primarily utilized in organic synthesis, particularly for introducing sulfonyl groups into complex molecules, and may have applications in pharmaceutical or agrochemical intermediates .
Structure
3D Structure
Properties
IUPAC Name |
2,9-dioxaspiro[5.5]undecan-3-ylmethanesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClO4S/c11-16(12,13)7-9-1-2-10(8-15-9)3-5-14-6-4-10/h9H,1-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWQTOYJKRCKFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)COC1CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride typically involves the reaction of spirocyclic diols with methanesulfonyl chloride under specific conditions. One common method includes the use of a base such as pyridine or triethylamine to facilitate the reaction . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and yield .
Chemical Reactions Analysis
{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common reagents used in these reactions include bases like pyridine, triethylamine, and nucleophiles such as amines and alcohols . The major products formed depend on the specific reaction conditions and the nature of the nucleophile used .
Scientific Research Applications
Organic Synthesis
{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride serves as an important intermediate in organic synthesis. It is particularly useful for:
- Formation of Sulfonamides : The compound can be used to introduce sulfonamide groups into various substrates, enhancing their biological activity and solubility.
- Protecting Group Applications : The dioxaspiro structure allows it to act as a protecting group for alcohols and amines during multi-step syntheses, which can be critical in complex molecule construction.
Medicinal Chemistry
The compound has potential applications in the pharmaceutical industry due to its structural characteristics that may influence biological activity:
- Drug Development : Research indicates that derivatives of this compound may exhibit antimicrobial and anticancer properties. Studies are ongoing to explore its efficacy against various pathogens and cancer cell lines.
- Bioconjugation : Its reactive sulfonyl chloride group allows for bioconjugation with biomolecules, which is essential in developing targeted therapies and diagnostic agents.
Materials Science
In materials science, this compound can be utilized for:
- Polymer Chemistry : It can be employed as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties for specific applications such as coatings or adhesives.
Case Study 1: Synthesis of Sulfonamide Derivatives
A study demonstrated the synthesis of various sulfonamide derivatives using this compound as a key reagent. The resulting compounds showed enhanced solubility and biological activity compared to traditional sulfonamides.
Case Study 2: Anticancer Activity Assessment
Research conducted on derivatives of this compound revealed promising anticancer activity against specific cancer cell lines. The mechanism of action was linked to the compound's ability to inhibit certain metabolic pathways crucial for cancer cell survival.
Mechanism of Action
The mechanism of action of {2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of various substituted products . The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules . This reactivity makes it useful in modifying biomolecules and synthesizing complex organic compounds .
Comparison with Similar Compounds
Key Characteristics
- Reactivity : As a sulfonyl chloride, it reacts readily with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters.
- Stability : The spirocyclic backbone may enhance stability compared to linear analogs by reducing hydrolysis susceptibility under ambient conditions.
- Safety: Limited direct safety data are available, but sulfonyl chlorides generally require handling under inert atmospheres due to moisture sensitivity and corrosivity .
Comparison with Structurally Similar Compounds
Methanesulfonyl Chloride (Mesyl Chloride, CH₃SO₂Cl)
Structural Differences :
- Methanesulfonyl chloride lacks the spirocyclic system, making it smaller (MW: 114.55 g/mol) and more volatile.
Reactivity : - Higher reactivity due to reduced steric hindrance; widely used for sulfonation in peptide synthesis and drug intermediates .
Safety : - Classified as acute toxicant (H301, H314, H330) and corrosive to metals (H290). Requires stringent personal protective equipment (PPE), including gas masks and chemical-resistant gloves .
{1,9-Dioxaspiro[5.5]undecan-4-yl}methanesulfonyl Chloride
Structural Differences :
- Positional isomer of the target compound, with the sulfonyl chloride group attached at the 4-position of the spiro system.
Reactivity : - Similar reactivity profile but may exhibit differences in regioselectivity during reactions due to altered steric environments.
Applications : - Potential use in asymmetric synthesis for chiral sulfonate esters, though specific studies are sparse .
{4H,6H,7H-Pyrano[3,4-d][1,2]oxazol-3-yl}methanesulfonyl Chloride
Structural Differences :
- Contains a pyrano-oxazole fused ring system instead of a spirocyclic ether. Reactivity:
- Enhanced electron-withdrawing effects from the oxazole ring may increase electrophilicity of the sulfonyl chloride group.
Applications : - Likely used in heterocyclic chemistry for synthesizing bioactive molecules, though detailed studies are lacking .
Tabulated Comparison of Key Features
Biological Activity
{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonyl chloride (CAS No. 2091749-03-8) is a sulfonyl chloride compound characterized by a unique spirocyclic structure. This compound has garnered attention in chemical and biological research due to its potential applications in drug development and biomolecular modifications.
- Molecular Formula : C10H17ClO4S
- Molecular Weight : 268.76 g/mol
- Structure : The compound features a spirocyclic framework that contributes to its reactivity and biological activity.
The biological activity of this compound primarily arises from its ability to act as a reactive electrophile. It can engage in nucleophilic substitution reactions with various biomolecules, such as proteins and nucleic acids, leading to modifications that can alter their functions.
- Nucleophilic Substitution : The methanesulfonyl chloride group can be replaced by nucleophiles including amines, alcohols, or thiols, resulting in new derivatives that may exhibit distinct biological properties.
- Hydrolysis : In aqueous environments, the methanesulfonyl chloride can undergo hydrolysis to form the corresponding sulfonic acid, which may have different biological implications.
Biological Applications
Research indicates several potential applications for this compound:
- Modification of Biomolecules : The compound is utilized in the chemical modification of peptides and proteins to study their structure-function relationships.
- Synthesis of Drug Candidates : Due to its reactivity, it serves as an intermediate in synthesizing various pharmaceutical compounds, particularly those targeting specific biological pathways.
Case Studies
- Protein Modification : A study demonstrated the use of this compound for modifying lysine residues in proteins, enhancing their stability and activity in therapeutic contexts.
- Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of derivatives synthesized from this compound revealed promising results against certain bacterial strains, suggesting potential for further development as antimicrobial agents.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| {1,9-Dioxaspiro[5.5]undecan-4-yl}methanesulfonyl chloride | C10H17ClO4S | Similar spirocyclic structure but different substitution pattern |
| {2,9-Dioxaspiro[5.5]undecan-3-yl}methanamine | C10H19NO2 | Contains an amine group instead of a sulfonyl chloride group |
Safety and Handling
Due to its reactivity and potential hazards, safety precautions are essential when handling this compound:
- Hazard Statements : Causes severe skin burns and eye damage (GHS H314).
- Protective Measures : Use appropriate personal protective equipment (PPE) including gloves and goggles when handling this compound.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
